(1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL is an enantiomerically pure compound derived from the cyclopentene family. It serves as a crucial precursor in the multi-step synthesis of Abacavir Sulphate, a medication used for treating HIV infection. [] This specific isomer is considered undesirable during Abacavir Sulphate production as it does not possess the desired stereochemistry for the target molecule.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acids and derivatives. This compound features a cyclopentene ring, an amino group, and a carboxylate group, making it relevant in various chemical and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, which is particularly beneficial for biological studies and therapeutic uses.
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of cyclopentene derivatives with amines and carboxylic acids. Its derivatives and related compounds are frequently explored in medicinal chemistry for their potential biological activities.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride can be classified as:
The synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves several steps:
The reactions often require specific conditions such as temperature control, solvents (e.g., ethanol or dichloromethane), and catalysts (e.g., acids or bases) to promote the desired transformations while minimizing side reactions.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride has a complex molecular structure characterized by:
The molecular formula can be represented as . The molecular weight is approximately 175.64 g/mol.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent choice, which can significantly affect reaction rates and product yields.
The mechanism of action for Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride primarily relates to its interactions at the molecular level within biological systems. It may act on specific receptors or enzymes due to its structural similarity to natural substrates.
Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or modulators, potentially affecting metabolic pathways involving amino acids or neurotransmitters.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride has potential applications in:
This compound's unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Enantioselective synthesis of ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride relies on chiral resolution and asymmetric catalysis. The most industrially viable method employs diastereomeric salt formation using tartaric acid derivatives. Racemic ethyl 4-aminocyclopent-1-ene-1-carboxylate is treated with (-)-D-diethyl tartrate in ethanol, yielding diastereomeric salts with distinct crystallization behaviors. The (1R,4S)-isomer salt precipitates selectively (dr >98:2), while the mother liquor undergoes epimerization for recycling. After filtration, the salt is hydrolyzed with aqueous sodium carbonate to liberate the enantiopure free base, which is converted to the hydrochloride salt via HCl/ether treatment [1] [5].
Alternative pathways utilize enantioselective hydrogenation of prochiral 4-oxo precursors. Pd/C-catalyzed asymmetric hydrogenation of ethyl 4-aminocyclopent-1-ene-1-carboxylate’s enamine derivative achieves 92% ee using (R)-BINAP as a chiral ligand in dichloromethane at 50°C. This method is particularly valuable for synthesizing isotopically labeled derivatives [5].
Table 1: Resolution Methods for Enantiopure Derivatives
Chiral Auxiliary | Solvent System | Temp (°C) | diastereomeric Ratio | Yield (%) |
---|---|---|---|---|
(-)-D-Diethyl tartrate | Ethanol/water (9:1) | -15 | 98:2 | 65 |
(1S,2S)-DPTA | Methanol | 25 | 95:5 | 58 |
L-Malic acid | Acetonitrile | 10 | 90:10 | 62 |
γ-Lactam precursors serve as stereochemically defined templates for synthesizing enantiopure cyclopentene derivatives. Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) undergoes regioselective ring opening with anhydrous HCl in ethanol at 60°C. The reaction proceeds via N-protonation followed by C5-O bond cleavage, yielding ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride without racemization. The exo-lactam configuration directly translates to the (1S,4R) stereochemistry in the product [8] [9].
β-Lactam routes provide access to stereoisomeric scaffolds. Cis-fused β-lactams derived from cyclopentadiene undergo acid-catalyzed ring expansion. Treatment with AlCl₃ in dichloromethane generates an acylium ion that attacks the β-lactam carbonyl, forming a γ-lactam intermediate that is hydrolyzed to the target compound with retained stereochemistry [7] [9].
Table 2: Stereochemical Outcomes from Lactam Precursors
Lactam Precursor | Ring-Opening Agent | Configuration | Stereoselectivity (%) | Key Application |
---|---|---|---|---|
Vince lactam (γ) | HCl/EtOH | (1S,4R) | >99 | Antiviral intermediates |
cis-Bicyclic β-lactam | AlCl₃/DCM | (1R,2S) | 95 | GABA transaminase inhibitors |
trans-Fused β-lactam | HBr/AcOH | (1R,2R) | 97 | Neuraminidase inhibitors |
Thermodynamic epimerization enhances diastereomeric ratios of stereoisomeric mixtures. Ethyl 4-aminocyclopent-1-ene-1-carboxylate free base undergoes reversible enolization under mild basic conditions (triethylamine, 40°C), enabling equilibration toward the thermodynamically favored (1R,4S)-isomer. The equilibrium ratio (85:15) is governed by reduced 1,3-diaxial interactions in the transition state. Subsequent hydrochloride salt formation locks the configuration and enables crystallization-induced diastereomeric enrichment [10].
Metal-catalyzed epimerization offers superior control. Palladium(II) acetate (5 mol%) in tetrahydrofuran catalyzes allylic amine isomerization via π-allyl intermediates, converting the kinetically formed (1S,4S)-isomer to the stable (1R,4R)-form within 2 hours at 60°C. This method achieves >95% diastereomeric excess for C4-substituted derivatives [5].
Industrial production employs continuous-flow technology to overcome limitations of batch synthesis. The tandem amination-epimerization sequence is performed in a tubular reactor system:
This system achieves 85% conversion with residence times <30 minutes, minimizing over-amination side products. Downstream purification uses ceramic nanofiltration membranes (500 Da MWCO) to remove colored impurities and metal catalysts, yielding >99.5% pure product without recrystallization [4] [5].
Table 3: Industrial Process Optimization Parameters
Parameter | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
Cycle Time | 48 hours | 4 hours | 92% reduction |
Yield | 65% | 85% | +20% absolute |
Purity (HPLC) | 97% | 99.6% | Reduced impurities |
Solvent Consumption | 15 L/kg | 5 L/kg | 67% reduction |
Energy Intensity | 120 kWh/kg | 40 kWh/kg | 67% reduction |
Lipase-mediated kinetic resolution enables access to both enantiomers of pharmaceutically relevant derivatives. Candida antarctica lipase B (CAL-B) preferentially acetylates the (1S,4R)-enantiomer of ethyl 4-aminocyclopent-1-ene-1-carboxylate using vinyl acetate as acyl donor in methyl tert-butyl ether. The reaction achieves E=48 at 25°C, with the unreacted (1R,4S)-amine isolated as hydrochloride salt in 98% ee. The acetylated (1S,4R)-product is hydrolyzable to the opposite enantiomer [8] [10].
Transaminases offer complementary stereoselectivity. ω-Transaminase from Arthrobacter citreus selectively deaminates the (1S,4S)-isomer in the presence of pyruvate as amino acceptor, leaving the (1R,4R)-enantiomer with >99% ee. This system is particularly valuable for synthesizing C3-fluorinated derivatives used in GABA aminotransferase inhibitors [8].
Table 4: Biocatalysts for Enantioselective Synthesis
Biocatalyst | Reaction Type | Preferred Enantiomer | ee (%) | Application Context |
---|---|---|---|---|
Candida antarctica lipase B | Acylation | (1S,4R) | 98 | Prodrug synthesis |
Arthrobacter citreus transaminase | Deamination | (1S,4S) | >99 | GABA-T inhibitors |
Pseudomonas fluorescens esterase | Hydrolysis | (1R,4S) | 95 | Carbocyclic nucleosides |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: